Melting Enthalpy and Melting Temperature: Ala-Gly Requires the Highest Energy Input for Solid-to-Liquid Transition Among Linear Gly/Ala Dipeptides
L-Alanylglycine exhibits the highest melting enthalpy (ΔhSL0) among the four linear dipeptides composed of glycine and alanine, as determined by fast scanning calorimetry (FSC) with extrapolation to zero heating rate [1]. Its melting enthalpy of 52 ± 7 kJ mol⁻¹ is 27% higher than its sequence isomer glycyl-L-alanine (41 ± 5 kJ mol⁻¹), 30% higher than glycylglycine (40 ± 6 kJ mol⁻¹), and 16% higher than L-alanyl-L-alanine (45 ± 7 kJ mol⁻¹) [1]. Correspondingly, its melting temperature at zero heating rate (TSL0 = 611 ± 7 K, ~338 °C) is 60 K higher than Gly-Ala (551 ± 7 K), 18 K higher than Gly-Gly (593 ± 7 K), and 5 K higher than Ala-Ala (606 ± 7 K) [1]. The dramatically higher melting enthalpy of Ala-Gly compared to Gly-Ala is the primary thermodynamic driver of their divergent aqueous solubility profiles [1].
| Evidence Dimension | Melting enthalpy (ΔhSL0) and melting temperature (TSL0) at zero heating rate |
|---|---|
| Target Compound Data | ΔhSL0Ala–Gly = 52 ± 7 kJ mol⁻¹; TSL0Ala–Gly = 611 ± 7 K |
| Comparator Or Baseline | Gly-Ala: ΔhSL0 = 41 ± 5 kJ mol⁻¹, TSL0 = 551 ± 7 K; Gly-Gly: ΔhSL0 = 40 ± 6 kJ mol⁻¹, TSL0 = 593 ± 7 K; Ala-Ala: ΔhSL0 = 45 ± 7 kJ mol⁻¹, TSL0 = 606 ± 7 K |
| Quantified Difference | Ala-Gly melting enthalpy exceeds Gly-Ala by ~11 kJ mol⁻¹ (+27%); melting temperature exceeds Gly-Ala by 60 K |
| Conditions | Fast scanning calorimetry (FSC) at 2000–20000 K s⁻¹, extrapolated to zero heating rate; Mettler Toledo Flash DSC1 with thin film chip sensor USF1; samples coated with and without silicon oil |
Why This Matters
Procurement decisions for solid-phase peptide synthesis, lyophilization, or crystallization process development must account for the ~27% higher energy barrier to melting for Ala-Gly versus Gly-Ala, as this directly impacts thermal processing parameters and solid-state stability.
- [1] Do, H. T., Chua, Y. Z., Habicht, J., Klinksiek, M., Hallermann, M., Zaitsau, D., Schick, C., & Held, C. (2019). Melting properties of peptides and their solubility in water. Part 1: Dipeptides based on glycine or alanine. RSC Advances, 9(56), 32722–32734. DOI: 10.1039/C9RA05730G View Source
